molecular formula C10H12O2 B14252448 1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one CAS No. 389132-39-2

1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one

Cat. No.: B14252448
CAS No.: 389132-39-2
M. Wt: 164.20 g/mol
InChI Key: FASFJYKNLHYSLA-UHFFFAOYSA-N
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Description

1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-: Shares a similar polycyclic structure but differs in the substitution pattern.

    Dihydroedulan IIA: Another benzopyran derivative with different functional groups.

Uniqueness

1,4,4a,5,8,8a-Hexahydro-3H-5,8-methano-2-benzopyran-3-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.

Properties

CAS No.

389132-39-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-oxatricyclo[6.2.1.02,7]undec-9-en-5-one

InChI

InChI=1S/C10H12O2/c11-10-4-8-6-1-2-7(3-6)9(8)5-12-10/h1-2,6-9H,3-5H2

InChI Key

FASFJYKNLHYSLA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CC(=O)OC3

Origin of Product

United States

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